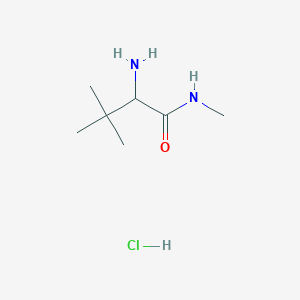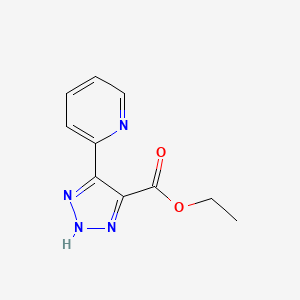
Ethyl 4-(2-pyridinyl)-1H-1,2,3-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound . This intermediate is then subjected to oxidation using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides . A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, leading to the formation of another intermediate . Finally, this intermediate undergoes a reaction with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production methods for ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its binding properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like TMSCN . Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of hybrid drugs and other bioactive molecules.
Biology: Exhibits anti-inflammatory and antimalarial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a building block for complex chemical synthesis.
Mechanism of Action
The mechanism of action of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity . This binding can inhibit or activate specific biological pathways, leading to the compound’s observed effects, such as anti-inflammatory and antimalarial activities .
Comparison with Similar Compounds
Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits anti-fibrotic activities.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Also shows anti-fibrotic properties.
N-(pyridin-2-yl)amides: Formed via C–C bond cleavage and exhibit different biological activities.
The uniqueness of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate lies in its combination of the triazole and pyridine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 5-pyridin-2-yl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9-8(12-14-13-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
DTMGEJSEMADCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNN=C1C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



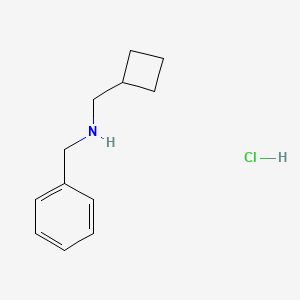
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
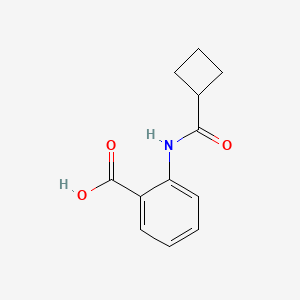
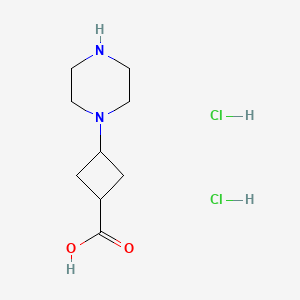
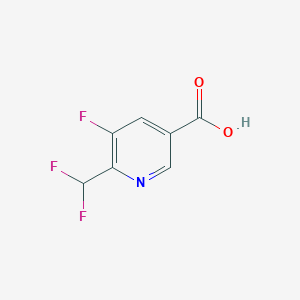
![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)
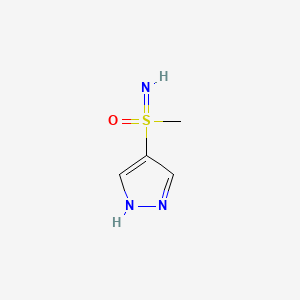
![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
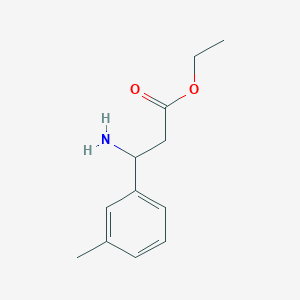
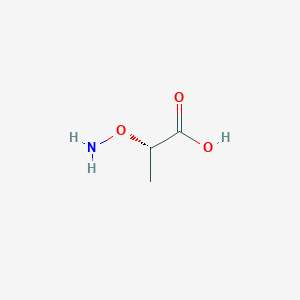
![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
